(2,2-Difluorocyclopropyl)methanamine
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Overview
Description
(2,2-Difluorocyclopropyl)methanamine is an organic compound characterized by a cyclopropane ring substituted with two fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorocyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of 2,2-difluorocyclopropanemethanol with ammonia or amine derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluorocyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while substitution reactions can produce a variety of N-substituted amines.
Scientific Research Applications
(2,2-Difluorocyclopropyl)methanamine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclopropyl)methanamine involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
- (2,2-Difluorocyclopropyl)methanol
- (2,2-Difluorocyclopropyl)methylamine
- (2,2-Difluorocyclopropyl)amine
Comparison: Compared to its analogs, (2,2-Difluorocyclopropyl)methanamine is unique due to the presence of both fluorine atoms and an amine group on the cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,2-difluorocyclopropyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMZEPBEQCSYFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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